6-Deoxy-3-O-methylaltrose

Description

Historical Context and Initial Academic Discourses on Deoxy-O-methylated Sugars

The study of modified monosaccharides, including deoxy- and O-methylated sugars, has a rich history intertwined with the foundational development of carbohydrate chemistry. Early research in the 20th century, pioneered by chemists like Haworth and Purdie, established methylation analysis as a cornerstone technique for the structural elucidation of oligosaccharides. These methods were crucial for determining the linkage positions between sugar units in complex carbohydrates.

The presence of deoxy sugars, which lack one or more hydroxyl groups, and O-methyl ethers was recognized to fundamentally alter the properties of a carbohydrate. rsc.org These modifications impact solubility, reactivity, and, most importantly, biological recognition and function. The 6-deoxy functionality, in particular, is a common feature in sugars found in bacterial polysaccharides and cardiac glycosides. The addition of a methyl ether group, such as in 6-Deoxy-3-O-methylaltrose, further increases the molecule's hydrophobicity and can be critical for its specific interactions with biological targets. The academic discourse has long focused on how these seemingly minor structural changes can lead to profound differences in the bioactivity of the parent glycoconjugate, driving decades of synthetic and analytical efforts to understand their significance. cdnsciencepub.comresearchgate.net

Natural Occurrence and Biotechnological Sources of this compound and Related Glycoconjugates

The natural distribution of this compound is highly specific. While many related deoxy-O-methylated sugars are found across various biological systems, this compound itself has been definitively identified in a select group of complex natural products.

Presence in Microbial Cell Surface Structures (e.g., Lipopolysaccharides of Rhizobium leguminosarum and Escherichia coli)

Lipopolysaccharides (LPS) are major components of the outer membrane of Gram-negative bacteria and their outermost portion, the O-antigen, is a highly variable polysaccharide chain that contributes to the serological specificity of the bacterium. While the prompt specifies Rhizobium leguminosarum and Escherichia coli as sources, detailed structural studies have identified stereoisomers or related compounds, rather than this compound itself, in these organisms.

Rhizobium leguminosarum : The O-antigen of Rhizobium leguminosarum bv. viciae strain 3841 is composed of repeating units containing several unusual sugars. However, the specific 6-deoxy-3-O-methylhexose identified in this structure is 6-deoxy-3-O-methyl-D-talose , an epimer of the altrose sugar. nih.govconicet.gov.arfrontiersin.org Similarly, the LPS of Rhizobium etli has been shown to contain 3-O-methyl-6-deoxy-L-talose . plos.org This highlights the stereospecificity of the biosynthetic pathways in these bacteria.

Escherichia coli : The O-antigen of E. coli is remarkably diverse across different serogroups. nih.gov In the specific case of E. coli O52, sugar analysis has identified a minor, terminally located 6-deoxy-3-O-methylhexose . researchgate.net However, further analysis suggests this sugar is most likely 3-O-methylfucose , another distinct isomer. researchgate.net The presence of this compound has not been confirmed in the LPS of these particular bacterial strains based on available literature.

Identification in Broader Biological Systems (e.g., Marine Dissolved Organic Matter)

Marine dissolved organic matter (DOM) represents one of the largest and most complex pools of organic carbon on Earth. researchgate.net Carbohydrates are a significant component of this material. Studies characterizing the monosaccharide composition of high molecular weight DOM have revealed the presence of various modified sugars, including 6-deoxysugars and O-methylated sugars like 3-O-methylglucose, 2-O-methylrhamnose, and 2-O-methylfucose. nih.gov While these findings indicate that the structural motifs of deoxygenation and methylation are present in the marine carbohydrate pool, the specific compound this compound has not been explicitly identified in analyses of marine DOM to date. nih.govrsc.org

Structural Elucidation Methodologies for Novel this compound Derivatives

Determining the structure of a rare sugar, especially when it is part of a larger, complex molecule, requires a combination of sophisticated analytical techniques. The elucidation of novel derivatives of this compound goes beyond simple identification and involves a multi-faceted approach.

Initial characterization typically involves acid hydrolysis to cleave the glycosidic bonds and release the constituent monosaccharides. The resulting sugars are then derivatized, for example, as alditol acetates or trimethylsilyl (B98337) (TMS) ethers, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) . This provides information on the molecular weight and fragmentation patterns, allowing for preliminary identification. conicet.gov.arresearchgate.net

For intact glycoconjugates or larger fragments, Mass Spectrometry (MS) techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are indispensable for determining the molecular mass of the entire molecule and its fragments. conicet.gov.ar

However, the definitive determination of stereochemistry and the precise location of linkages and modifications relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy . A suite of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are employed:

COSY (Correlation Spectroscopy) is used to establish proton-proton (H-H) coupling networks within each sugar ring. conicet.gov.ar

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, allowing for the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for identifying the linkages between sugar units and the position of the O-methyl group. researchgate.net

For particularly challenging structures with few protons, more advanced NMR techniques may be required. Furthermore, the absolute configuration (D or L form) often requires comparison with synthetic standards or specialized derivatization methods. conicet.gov.ar

Academic Significance of this compound within the Carbohydrate Chemical Space

Despite its limited known natural sources, this compound holds considerable academic significance within glycoscience and natural product chemistry. Its importance stems from several key areas:

Role in Bioactivity: As a component of the altromycin antibiotics, the sugar moiety is critical for the molecule's biological function. The specific structure and stereochemistry of the carbohydrate chain, including the terminal this compound, often play a crucial role in molecular recognition, binding to the biological target (such as DNA or bacterial enzymes), and modulating pharmacokinetic properties.

Challenge for Chemical Synthesis: Rare sugars like this compound are not commercially available and present significant challenges to synthetic chemists. Developing synthetic routes to these molecules requires sophisticated strategies for stereocontrol to correctly install the multiple chiral centers. The pursuit of its synthesis drives innovation in protecting group strategies and glycosylation methodologies.

Probe for Biosynthetic Pathways: The existence of this compound and its epimers (like the talose form in Rhizobium) provides insight into the complex enzymatic machinery that bacteria use to construct modified sugars. Studying the genes and enzymes responsible for its biosynthesis can uncover novel biocatalysts for applications in chemoenzymatic synthesis.

Immunological Importance: Although its epimers are more commonly cited in bacterial LPS, the presence of such unique sugars on the surface of microbes is of great interest in immunology and vaccinology. These rare sugars can act as specific antigenic determinants, recognized by the host immune system.

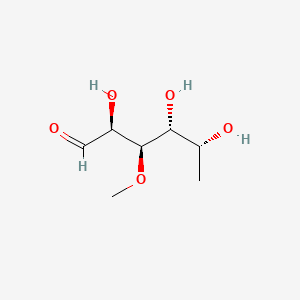

Structure

3D Structure

Properties

CAS No. |

25374-97-4 |

|---|---|

Molecular Formula |

C7H14O5 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-2,4,5-trihydroxy-3-methoxyhexanal |

InChI |

InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5-,6-,7+/m1/s1 |

InChI Key |

MPQBLCRFUYGBHE-GBNDHIKLSA-N |

SMILES |

CC(C(C(C(C=O)O)OC)O)O |

Isomeric SMILES |

C[C@H]([C@H]([C@H]([C@@H](C=O)O)OC)O)O |

Canonical SMILES |

CC(C(C(C(C=O)O)OC)O)O |

Synonyms |

vallarose |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of 6 Deoxy 3 O Methylaltrose

Precursor Utilization and Metabolic Intermediates in Deoxy- and Methylated Sugar Biosynthesis

The biosynthesis of complex deoxysugars like 6-Deoxy-3-O-methylaltrose begins with common primary metabolites. The journey from a simple sugar to a highly modified one involves a series of enzymatic transformations that create key intermediates.

The general starting point for the biosynthesis of many deoxysugars is a nucleotide-diphosphate (NDP)-activated hexose (B10828440), most commonly thymidine (B127349) diphosphate (B83284) (TDP)-D-glucose. asm.orgacs.org This initial substrate is derived from the central carbohydrate metabolism of the organism. The activation with a nucleotide diphosphate group provides the necessary energy and a handle for the subsequent enzymes in the pathway.

The formation of the 6-deoxy functionality is a critical early step. This is typically achieved by a TDP-D-glucose 4,6-dehydratase, which converts TDP-D-glucose into the key intermediate, TDP-4-keto-6-deoxy-D-glucose. acs.orgwisc.edu This 4-keto-6-deoxy intermediate is a crucial branch point from which various deoxysugar biosynthetic pathways diverge, leading to a wide array of structurally diverse sugars. wisc.edu

Following the initial deoxygenation, further modifications such as epimerization, reduction, and methylation occur. For instance, the biosynthesis of TDP-L-rhamnose, another 6-deoxysugar, involves a dTDP-3,5-deoxyglucose epimerase and a 4-ketoreductase acting on the 4-keto-6-deoxy intermediate. asm.org Similarly, the pathway to this compound would necessitate a specific set of enzymes to establish the altrose stereochemistry and the C-3 methyl ether.

Characterization of Key Enzymatic Transformations in the Biosynthetic Route to this compound or Related Structures

The formation of this compound from its precursor, TDP-4-keto-6-deoxy-D-glucose, requires a cascade of specific enzymatic reactions. Each enzyme plays a precise role in modifying the sugar's structure, ultimately leading to the final product.

Deoxygenation Mechanisms (e.g., at C-6) in Hexose Metabolism

The initial and defining step in the biosynthesis of 6-deoxysugars is the removal of the hydroxyl group at the C-6 position. This reaction is catalyzed by NDP-D-glucose 4,6-dehydratases. acs.orgnih.gov These enzymes act on NDP-activated glucose, such as TDP-D-glucose, to form an NDP-4-keto-6-deoxy-D-glucose intermediate. acs.orgwisc.edu This reaction proceeds through an oxidation-reduction mechanism within the enzyme's active site, without the release of any intermediates. The process involves the oxidation of the C-4 hydroxyl group to a ketone, which facilitates the elimination of water from the C-5 and C-6 positions, followed by a reduction at C-6.

O-Methyltransferase Activities and Substrate Specificity for C-3 Methylation

The methylation of the hydroxyl group at the C-3 position is a crucial step in the formation of this compound. This reaction is catalyzed by a specific O-methyltransferase (OMT). These enzymes typically utilize S-adenosyl-L-methionine (SAM) as the methyl donor. nih.govacs.org

The substrate specificity of these OMTs is highly regulated. In some biosynthetic pathways, methylation occurs after the deoxysugar has been attached to an aglycone by a glycosyltransferase. acs.org However, there is also evidence for sugar O-methyltransferases that act on nucleotide-linked sugar substrates. acs.org For example, CalS11, a TDP-rhamnose 3'-O-methyltransferase, has been shown to methylate the sugar at the nucleotide level. acs.org The regioselectivity of these enzymes, ensuring methylation at the correct hydroxyl group, is determined by the specific amino acid residues within the active site that position the substrate for catalysis. nih.gov

Epimerase and Reductase Functions in Deoxysugar Biosynthesis Leading to Stereochemical Divergence

The conversion of the TDP-4-keto-6-deoxy-D-glucose intermediate to the altrose configuration requires the action of epimerases and reductases. Epimerases are responsible for altering the stereochemistry at specific carbon centers. For instance, a 3,5-epimerase can invert the stereochemistry at both C-3 and C-5 of the hexose ring. acs.org

Following epimerization, a 4-ketoreductase reduces the ketone at C-4 to a hydroxyl group. The stereospecificity of this reduction is critical in determining the final configuration of the sugar. oup.com Different reductases can produce different epimers. For example, the biosynthesis of dTDP-6-deoxy-β-D-allose involves a specific dTDP-4-keto-6-deoxyglucose reductase (GerKI) that works in conjunction with a 3-epimerase (GerF) to produce the allose stereochemistry. nih.gov A similar combination of a specific epimerase and reductase would be required to generate the altrose configuration from the common 4-keto-6-deoxy intermediate.

Glycosyltransferase Roles in the Assembly of this compound-Containing Oligosaccharides and Glycoconjugates

Once synthesized as a nucleotide-activated sugar, this compound is ready for transfer onto an acceptor molecule, which can be another sugar, a lipid, or a macrolide aglycone. This transfer is catalyzed by glycosyltransferases (GTs). These enzymes exhibit a high degree of specificity for both the sugar donor (the NDP-sugar) and the acceptor molecule. nih.gov

The flexibility of some GTs has been exploited in combinatorial biosynthesis to create novel glycosylated compounds. nih.govjmb.or.kr By introducing gene cassettes for the biosynthesis of a specific deoxysugar along with a compatible, substrate-flexible glycosyltransferase into a host organism, new bioactive molecules can be generated. acs.orgjmb.or.kr Therefore, a specific glycosyltransferase is responsible for incorporating this compound into its final natural product context.

Genetic Determinants and Gene Cluster Analysis for this compound Biosynthesis (e.g., Glycogenomics)

The genes encoding the enzymes for the biosynthesis of secondary metabolites, including their deoxysugar moieties, are often found clustered together on the chromosome of the producing microorganism. asm.orgpnas.org This co-localization facilitates the coordinated regulation of the entire biosynthetic pathway.

Analysis of these gene clusters, a field often referred to as glycogenomics, allows for the identification of the genes responsible for the synthesis of specific sugars. asm.org A typical gene cluster for a deoxysugar would include genes for the NDP-glucose synthase, the 4,6-dehydratase, specific epimerases, reductases, and methyltransferases. asm.orgnih.gov For example, the gene cluster for the antibiotic caprazamycin (B1248949) was found to contain genes for the enzymes required to produce its rhamnose moiety, although in this case, they were located elsewhere on the genome. asm.org

By identifying and characterizing these gene clusters, researchers can reconstitute the biosynthetic pathways in heterologous hosts, enabling the production of rare sugars and the generation of novel glycosylated natural products through combinatorial biosynthesis. nih.gov The identification of a gene cluster containing a putative this compound pathway would involve searching for the requisite enzymatic gene functions in close proximity within a microbial genome.

Chemoenzymatic Approaches for the Synthesis of this compound and its Analogues [2.2.1]

Chemoenzymatic synthesis, which integrates the high selectivity of biocatalysts with the versatility of chemical reactions, presents a powerful strategy for producing complex carbohydrates like this compound and its analogues. mdpi.com This approach circumvents many challenges associated with purely chemical synthesis, such as the need for extensive protecting group manipulations, and often provides superior stereoselectivity and yields under mild reaction conditions. researchgate.net While a dedicated, high-yield chemoenzymatic route specifically for this compound is not extensively documented in current literature, the synthesis of its structural analogues and related modified sugars provides a clear blueprint for potential strategies. These methods primarily involve the use of enzymes for selective modifications, glycosidic bond formation, and the synthesis of activated sugar nucleotide precursors.

Research into the synthesis of related compounds, such as 6-deoxy-3-O-methyl-D-allose and D-acofriose (6-deoxy-3-O-methyl-D-mannose), has traditionally relied on multi-step chemical methods. rsc.orgresearchgate.net However, the principles established in the chemoenzymatic synthesis of other rare sugars are directly applicable. For instance, the synthesis of nucleotide-activated sugars, which are crucial intermediates in many biological glycosylation reactions, is a well-established chemoenzymatic process. nih.gov This often involves the chemical synthesis of a modified sugar-1-phosphate followed by enzymatic conversion to its corresponding nucleotide diphosphate (NDP)-sugar. acs.org

Key enzymatic transformations that can be leveraged include:

Regioselective Acylation and Deacetylation: Lipases and esterases are widely used for the regioselective protection or deprotection of hydroxyl groups in sugar molecules. For example, Candida rugosa lipase (B570770) can selectively deacetylate the primary hydroxyl group in peracetylated glucose, enabling specific modification at the C-6 position. researchgate.net This strategy could be adapted to a precursor of this compound to facilitate the required deoxygenation at C-6.

Phosphorylation: Kinases can be employed to specifically phosphorylate a sugar at a particular position, often as the first step in creating an activated sugar nucleotide. Nucleoside kinases (NKs) and deoxynucleoside kinases (dNKs) catalyze the 5'-monophosphorylation of nucleosides, a critical step in many cascade reactions. mdpi.com

Glycosidic Bond Formation: Glycosyltransferases catalyze the transfer of a sugar moiety from an activated donor (typically an NDP-sugar) to an acceptor molecule. The synthesis of fluorinated trisaccharides has been demonstrated using fucosyltransferases that accept modified fucose derivatives, indicating that a suitably engineered or promiscuous glycosyltransferase could potentially utilize an activated form of this compound. whiterose.ac.uk

The development of chemoenzymatic routes often relies on the substrate promiscuity of existing enzymes or the engineering of enzymes for novel reactivity. The successful synthesis of various C6-modified sugar nucleotides and other deoxy sugars highlights the feasibility of these approaches for producing analogues of this compound for research and biotechnological applications. acs.orgmdpi.com

Table 1: Chemoenzymatic Strategies Applicable to Modified Sugar Synthesis

| Approach | Key Enzyme Class | Example Application from Literature | Potential Relevance for this compound |

|---|---|---|---|

| Regioselective Deprotection | Lipase | Selective deacetylation of peracetylated D-glucose at the C-6 position using Candida rugosa lipase. researchgate.net | Enables specific chemical modification at the C-6 position (for deoxygenation) without complex protecting group chemistry. |

| Sugar Nucleotide Synthesis | Nucleotidyltransferase (Pyrophosphorylase) | Enzymatic pyrophosphorylation of C6-modified mannose-1-phosphates to form GDP-D-mannose analogues. acs.org | Creation of an activated donor, such as UDP- or GDP-6-deoxy-3-O-methylaltrose, for use by glycosyltransferases. |

| Glycosylation | Glycosyltransferase | Incorporation of 3-deoxy-3-fluoro-L-fucose into trisaccharides using α-1,2 and α-1,3 fucosyltransferases. whiterose.ac.uk | Formation of complex glycans or glycoconjugates containing the this compound moiety. |

| Multi-Enzyme Cascade | Kinases, Phosphomutases, Nucleotidyltransferases | One-pot synthesis of modified nucleosides from D-pentoses using a cascade of ribokinase, phosphopentomutase, and nucleoside phosphorylase. nih.gov | Efficient, one-pot synthesis of the target compound or its activated form from a simpler, less expensive precursor. |

Chemical Synthesis and Derivatization Strategies for 6 Deoxy 3 O Methylaltrose

Total Chemical Synthesis of 6-Deoxy-3-O-methylaltrose: Methodological Advancements

The total synthesis of this compound, also known as L-vallarose, has been achieved through various strategic routes, often starting from more common monosaccharides or non-carbohydrate precursors. rsc.orgnih.gov These syntheses require precise control over stereochemistry and the regioselective introduction of functional groups.

While direct glycosylation to form the this compound scaffold is less common, the principles of stereoselective glycosylation are fundamental to building oligosaccharides containing this rare sugar. researchgate.net The development of efficient glycosylation methods is crucial for synthesizing complex glycoconjugates. researchgate.net Challenges in stereoselective glycosylation often revolve around controlling the formation of the anomeric center, particularly for 1,2-cis glycosides. researchgate.netnih.gov

Modern glycosylation methods that could be applied to donors derived from this compound include:

Intramolecular Aglycone Delivery (IAD): This technique utilizes a temporary tether between the glycosyl donor and acceptor to control the stereochemical outcome of the glycosylation. researchgate.net

Catalyst-Controlled Glycosylation: The use of specific catalysts, such as urea (B33335) or thiourea (B124793) derivatives, can activate glycosyl donors and direct the stereoselectivity of the reaction. nih.govfrontiersin.org For instance, certain catalysts can promote SN2-type glycosidic bond formation. nih.gov

Neighboring Group Participation: While the absence of a C2-hydroxyl group in 2-deoxy sugars precludes this common strategy, appropriately placed participating groups at other positions can influence stereoselectivity. nih.gov

The choice of glycosylation strategy is highly dependent on the specific structures of the glycosyl donor and acceptor, as well as the desired anomeric configuration. nih.gov

A key aspect of synthesizing this compound is the precise and sequential manipulation of hydroxyl groups. This involves selective protection, deoxygenation at the C-6 position, and methylation at the C-3 position.

Deoxygenation at C-6: The removal of the C-6 hydroxyl group is a critical step. A common strategy involves the conversion of the primary hydroxyl group into a good leaving group, such as a tosylate, followed by reductive cleavage. cdnsciencepub.com For example, a synthesis of L-vallarose involved converting a D-galactose derivative into a 5,6-anhydro-L-altrofuranose intermediate, which was then opened with a hydride reagent to yield the 6-deoxy sugar. rsc.orgrsc.org Another approach is the Barton-McCombie deoxygenation, which proceeds via a thiocarbonyl derivative.

Methylation at C-3: Regioselective methylation of a specific hydroxyl group in a polyol system like a sugar is challenging. The strategy often involves a sequence of protection and deprotection steps. For instance, in the synthesis of L-vallarose, the 3-O-methyl group was introduced early in the sequence on a 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose precursor. rsc.orgrsc.org Other methods for regioselective methylation can involve the use of organotin intermediates, which can activate a specific hydroxyl group towards methylation. dntb.gov.uaresearchgate.net

A pioneering synthesis of L-vallarose (6-deoxy-3-O-methyl-L-altrose) highlights these manipulations. rsc.orgrsc.org The route began with 1,2:5,6-di-O-isopropylidene-3-O-methyl-α-D-galactofuranose. Partial hydrolysis yielded the 1,2-acetal, which was then converted to a 5-O-methylsulphonyl derivative. Treatment with sodium methoxide (B1231860) induced an intramolecular SN2 reaction to form a 5,6-anhydro-β-L-altrofuranose epoxide. Finally, reductive opening of this epoxide with lithium aluminium hydride afforded the desired 6-deoxy structure, and subsequent hydrolysis of the protecting groups liberated L-vallarose. rsc.orgrsc.org

Table 1: Key Intermediates in the Synthesis of L-Vallarose

| Compound Name | Starting Material | Key Transformation | Product | Reference |

|---|---|---|---|---|

| 1,2-O-Isopropylidene-3-O-methyl-α-D-galactofuranose | 1,2:5,6-Di-O-isopropylidene-3-O-methyl-α-D-galactofuranose | Partial Acid Hydrolysis | 1,2-Acetal | rsc.orgrsc.org |

| 5,6-Anhydro-1,2-O-isopropylidene-3-O-methyl-β-L-altrofuranose | 6-O-Benzoyl-1,2-O-isopropylidene-3-O-methyl-5-O-methylsulphonyl-α-D-galactofuranose | Solvolysis with Sodium Methoxide | Epoxide formation | rsc.orgrsc.org |

Moving beyond carbohydrate-based starting materials, asymmetric synthesis offers a powerful alternative for constructing chiral molecules like this compound from simple, achiral precursors. A notable example is the synthesis of the related methyl 6-deoxy-3-O-methyl-alpha-L-mannopyranoside from 2-acetylfuran. nih.gov This approach utilizes asymmetric reduction to establish the initial stereocenter, followed by a series of transformations to build the carbohydrate ring system with the desired stereochemistry. Although this specific example yields the manno-isomer, the principles of using non-carbohydrate starting materials demonstrate the potential for developing de novo routes to various rare sugars, including altrose derivatives. nih.gov

Selective Functional Group Manipulations (e.g., Deoxygenation, Methylation) in Synthetic Routes

Synthesis of this compound Analogues and Isomers for Structure-Activity Relationship Studies

To investigate how the specific structure of this compound relates to its biological activity, chemists synthesize a variety of analogues and isomers. These studies often involve systematic changes to the methylation pattern or modifications at the deoxygenated C-6 position. nih.govrsc.org

The position of the methyl ether in a sugar molecule can drastically alter its biological properties. Therefore, the synthesis of isomers with different O-methylation patterns is of significant interest. For example, the synthesis of D-mycinose (6-deoxy-2,3-di-O-methyl-D-allose) and D-digitalose (6-deoxy-3-O-methyl-D-galactose) showcases the ability to create isomers of the target compound. rsc.orgrsc.org

Methods for achieving regioselective O-methylation include:

Tin-mediated Alkylation: Dibutyltin oxide can be used to form a stannylene acetal (B89532) across a diol, which then directs alkylation to one of the hydroxyl groups with high regioselectivity. google.com

Protection/Deprotection Sequences: A multi-step process of selectively protecting all but one hydroxyl group, followed by methylation and then deprotection, is a classic and reliable strategy. beilstein-journals.org

Enzymatic Methylation: O-methyltransferases offer a green and highly regioselective method for methylating specific positions on a sugar scaffold, although this is more common in biosynthesis than in traditional organic synthesis. ucl.ac.uk

Table 2: Comparison of Synthesized Methylated 6-Deoxyhexose Isomers

| Compound Name | Parent Sugar | Methylation Pattern | Synthetic Precursor | Reference |

|---|---|---|---|---|

| L-Vallarose | L-Altrose | 3-O-methyl | D-Galactose derivative | rsc.orgrsc.org |

| D-Digitalose | D-Galactose | 3-O-methyl | D-Galactose derivative | rsc.orgrsc.org |

| D-Mycinose | D-Allose | 2,3-di-O-methyl | D-Allose derivative | rsc.org |

| D-Acofriose | D-Mannose | 3-O-methyl | D-Mannose | nih.gov |

Replacing the C-6 hydrogen of a 6-deoxy sugar with other functional groups can lead to compounds with novel properties or serve as handles for further chemical elaboration. The introduction of azido (B1232118) or halo groups at the C-6 position is a common strategy.

Synthesis of 6-Azido Derivatives: The C-6 hydroxyl group of a suitably protected sugar can be converted into a leaving group (e.g., tosylate or mesylate). Subsequent nucleophilic substitution with sodium azide (B81097) yields the 6-azido-6-deoxy derivative. doi.orggoogle.com A more direct, one-pot method involves treating the unprotected sugar with triphenylphosphine (B44618), a halogen source (like carbon tetrabromide), and an azide salt. researchgate.net The azido group is particularly useful as it can be readily reduced to an amine or used in bioorthogonal "click" chemistry reactions. nih.gov

Synthesis of 6-Halo Derivatives: Halogenation at the C-6 position can be achieved using various reagents. The Appel reaction (triphenylphosphine and a carbon tetrahalide) or reaction with N-halosuccinimides and triphenylphosphine can convert the C-6 primary alcohol into the corresponding halide. doi.org These 6-halo-6-deoxy sugars are valuable intermediates for introducing other functionalities via nucleophilic substitution. doi.orgacs.org

These synthetic strategies provide access to a diverse range of this compound analogues, which are essential tools for probing the chemical and biological roles of this rare and important monosaccharide.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 6-Deoxy-L-altrose |

| 6-Deoxy-L-psicose |

| 6-Deoxy-L-allose |

| 6-Deoxy-L-glucose |

| L-Rhamnose |

| L-Altrose |

| L-Mannose |

| D-Galactose |

| D-Fucose |

| L-Vallarose |

| D-Digitalose |

| D-Mycinose |

| D-Acofriose |

| L-Vinelose |

| 1,2:5,6-Di-O-isopropylidene-3-O-methyl-α-D-galactofuranose |

| 1,2-O-Isopropylidene-3-O-methyl-α-D-galactofuranose |

| 6-O-Benzoyl-1,2-O-isopropylidene-3-O-methyl-5-O-methylsulphonyl-α-D-galactofuranose |

| 5,6-Anhydro-1,2-O-isopropylidene-3-O-methyl-β-L-altrofuranose |

| Methyl 6-deoxy-3-O-methyl-alpha-L-mannopyranoside |

| 2-Acetylfuran |

| 6-Deoxy-2,3-di-O-methyl-D-allose |

| 6-Deoxy-3-O-methyl-D-galactose |

| 6-Deoxy-3-O-methyl-D-mannose |

| 6-Deoxy-3-C-methyl-2-O-methyl-D-allose |

| 6-Azido-6-deoxy-D-glucose |

| 6-Bromo-6-deoxy derivatives |

| 6-Halo-6-deoxy derivatives |

| 6-Azido-6-deoxy-N-phthaloyl-chitosan |

| Methyl 4,6-O-benzylidene-α-D-hexopyranoside 2-tosylate |

| Methyl 4,6-O-benzylidene-α-D-hexopyranoside 3-tosylate |

Regioselective O-Methylation Pattern Derivatization

Preparation of this compound Glycoconjugates and Oligosaccharide Building Blocks

The creation of glycoconjugates and oligosaccharide building blocks containing this compound is a cornerstone for studying the biological functions of the polysaccharides in which they are found. These synthetic efforts provide essential materials for immunological research and the development of potential carbohydrate-based vaccines.

The synthesis of glycosides is a fundamental process in carbohydrate chemistry, involving the formation of a glycosidic bond between a sugar and another molecule. mdpi.com In the context of this compound, this process is often a key step in building more complex structures. The chemical synthesis of glycosides can be a detailed process requiring multiple protection and deprotection steps to ensure the selective reaction of specific functional groups. mdpi.com

A common approach to glycoside synthesis involves the use of a glycosyl donor, which is an activated form of the sugar, and a glycosyl acceptor, the molecule to which the sugar will be attached. For instance, a protected thevetose (6-deoxy-3-O-methylglucose) glycoside has been prepared from methyl D-glucopyranoside through a series of reactions including the formation of a 4,6-O-benzylidene derivative and selective methylation of the 3-hydroxy group. uj.ac.za

The synthesis of 2-deoxy-glycosides presents a particular challenge due to the absence of a neighboring participating group at the C-2 position, which can make stereoselective synthesis difficult. rsc.org Various methods, including the use of glycosyl fluorides and phase-transfer catalysis conditions, have been developed to address these challenges. rsc.org

This compound is a known component of the O-antigenic polysaccharides of certain bacteria. For example, it has been identified in the O-polysaccharide of Rhizobium leguminosarum 3841. nih.gov The O-antigen is a major component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria and is a key determinant of their serological specificity and virulence. nih.govrsc.org

The synthesis of these complex oligosaccharides is a significant undertaking. For instance, the total synthesis of the D-acofriose (6-deoxy-3-O-methyl-D-mannose, an epimer of this compound) containing trisaccharide repeating unit of the O-antigen from Azospirillum brasilense JM6B2 has been achieved. rsc.orgresearchgate.net This synthesis involved the preparation of a D-acofriose building block from D-mannose, followed by its incorporation into a trisaccharide. rsc.orgresearchgate.net

The biosynthesis of O-antigens in bacteria involves different pathways, including the Wzy/Wzx-dependent pathway and the ABC transporter-dependent pathway. nih.gov In the ABC transporter-dependent pathway, sugars are sequentially added to the growing polymer on the cytosolic face of the plasma membrane. nih.gov The O-antigen of Escherichia coli O52, which contains a minor amount of a 6-deoxy-3-O-methylhexose, is synthesized via this pathway. nih.gov

Table 1: Examples of this compound in Bacterial O-Antigens

| Bacterium | O-Antigen Component | Reference |

| Rhizobium leguminosarum 3841 | 6-deoxy-3-O-methyl-d-talose | nih.gov |

| Escherichia coli O52 | 6-deoxy-3-O-methylhexose | nih.gov |

| Azospirillum brasilense JM6B2 | D-acofriose (6-deoxy-3-O-methyl-D-mannose) | rsc.orgresearchgate.net |

Synthesis of Glycosides Containing this compound

Protecting Group Strategies in this compound Synthesis

Protecting groups are essential tools in the synthesis of complex carbohydrates like this compound and its derivatives. jocpr.compressbooks.pub They temporarily mask reactive functional groups, allowing for selective reactions at other positions in the molecule. jocpr.comorganic-chemistry.org A good protecting group should be easy to introduce and remove under mild conditions without affecting other parts of the molecule. pressbooks.pub

In carbohydrate chemistry, a variety of protecting groups are used to protect hydroxyl groups, including:

Alkyl and Silyl (B83357) Groups: Benzyl (Bn) and silyl ethers are commonly used due to their stability. nih.gov Bulky silyl groups like tert-butyldimethylsilyl (TBDMS) can be used for the regioselective protection of primary hydroxyl groups. nih.gov

Acetal and Ketal Groups: Cyclic acetals and ketals, such as benzylidene acetals, are widely used to protect diol systems. pressbooks.pubnih.gov

Acyl Groups: Acetyl (Ac) and benzoyl (Bz) groups are often used, and their introduction can be achieved with high regioselectivity using various catalysts. nih.gov

The choice of protecting groups is crucial for the successful synthesis of complex oligosaccharides. An orthogonal protecting group strategy, where different protecting groups can be removed selectively in the presence of others, is often employed. organic-chemistry.orgnih.gov This allows for the stepwise construction of oligosaccharide chains. For example, in the synthesis of a hyaluronic acid octasaccharide, a combination of benzyl, benzoyl, and silyl protecting groups was used to achieve the desired transformations. nih.gov

The influence of protecting groups on the reactivity of the sugar molecule is also a critical consideration. For example, in the synthesis of a trisaccharide containing D-acofriose, it was found that an ether protecting group at the 3-position of a fucosyl moiety was essential for successful glycosylation at the 4-position, whereas an ester group hindered the reaction. rsc.orgresearchgate.net

Table 2: Common Protecting Groups in Carbohydrate Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Reference |

| Benzyl | Bn | Catalytic hydrogenolysis | nih.gov |

| tert-Butyldimethylsilyl | TBDMS | Fluoride ions (e.g., TBAF) | nih.gov |

| Benzylidene acetal | Acidic hydrolysis | pressbooks.pubnih.gov | |

| Acetyl | Ac | Basic hydrolysis (e.g., NaOMe in MeOH) | nih.gov |

| Benzoyl | Bz | Basic hydrolysis | nih.gov |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) | organic-chemistry.org |

| tert-Butoxycarbonyl | Boc | Acidic conditions | organic-chemistry.org |

Biological Significance and Molecular Interactions of 6 Deoxy 3 O Methylaltrose

Role of 6-Deoxy-3-O-methylaltrose as a Constituent of Biologically Active Natural Products (e.g., Antibiotics, Toxins)

The rare sugar this compound is a notable component of various biologically active natural products, particularly those produced by actinobacteria. scielo.org.za Its presence within the chemical architecture of these molecules is often crucial for their therapeutic effects.

Contribution to the Bioactivity and Specificity of Glycosylated Polyketides (e.g., Altromycins)

The altromycins, a family of pluramycin-class antibiotics, exemplify the importance of this compound in the bioactivity of glycosylated polyketides. scielo.org.zascielo.org.zaresearchgate.net These compounds, isolated from an actinomycete strain, feature a complex structure that includes an anthraquinone-γ-pyrone core, an amino-disaccharide, and, in several members of the family, a this compound moiety. scielo.org.zascielo.org.zaresearchgate.net

Table 1: Bioactivity of Altromycins Containing this compound

| Compound | Bioactivity | Target Organisms/Cell Lines | Source |

| Altromycin B | Potent antibacterial activity | Staphylococcus aureus, Streptococcus pyogenes | scielo.org.zauct.ac.za |

| Altromycins | Cytotoxic activity | HeLa (cervical cancer), A549 (human lung cancer), HCT-8 (colon tumor) | scielo.org.zauct.ac.za |

| Altromycins | Antibacterial activity | Pseudomonas aeruginosa | scielo.org.zauct.ac.za |

Structural Role in Microbial Cell Surface Recognition and Immune Evasion (e.g., Lipopolysaccharides)

Beyond its role in antibiotics, this compound is also a structural component of lipopolysaccharides (LPS) in certain Gram-negative bacteria. nih.govasm.org LPS are major constituents of the outer membrane of these bacteria and are critical for maintaining structural integrity and mediating interactions with the environment, including host organisms.

In Rhizobium leguminosarum, a nitrogen-fixing bacterium that forms a symbiotic relationship with leguminous plants, the O-antigen of the LPS is a complex polysaccharide that contains 6-deoxy-3-O-methyl-d-talose (an epimer of this compound). nih.govasm.org This O-antigen is believed to be involved in the intricate signaling and recognition processes that occur between the bacterium and its plant host, potentially playing a role in avoiding plant defense mechanisms and establishing a successful symbiotic relationship. nih.gov The specific structure of the O-antigen, including its unique sugar components, is likely crucial for these interactions. The structural complexity of these surface glycans, often featuring unusual sugars like this compound, is a key strategy employed by microbes for cell surface recognition and potentially for evading the host immune system. nih.govoup.com

Enzyme-Substrate Interactions Involving this compound or Its Derivatives

The biosynthesis and modification of molecules containing this compound are governed by specific enzyme-substrate interactions. nih.govnih.govdiva-portal.org Understanding these interactions is key to comprehending the biological roles of this sugar and for potential applications in biocatalysis and drug design.

Specificity of Glycosidases and Glycosyltransferases for this compound Moieties

Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from an activated donor sugar onto a substrate, playing a central role in the synthesis of glycosylated natural products. nih.govsigmaaldrich.com The biosynthesis of altromycins and other natural products containing this compound relies on glycosyltransferases that exhibit a high degree of specificity for this particular sugar. frontiersin.org These enzymes must recognize both the sugar donor, likely a nucleotide-activated form of this compound, and the polyketide aglycone acceptor. semanticscholar.org

Conversely, glycosidases are enzymes that cleave glycosidic bonds. The specificity of glycosidases for substrates containing this compound can be quite stringent. nih.gov The methyl group at the 3-position and the deoxy function at the 6-position of the altrose ring create a unique structural motif that is likely recognized by a specific pocket in the enzyme's active site. scispace.com Studies on various glycosidases have shown that modifications to the sugar ring, such as deoxygenation or methylation, can significantly impact substrate binding and hydrolysis rates. nih.gov

Investigations of this compound Analogues as Enzyme Modulators

The unique structure of this compound makes its analogues interesting candidates for the development of enzyme modulators, such as inhibitors of glycosyltransferases or glycosidases. nih.govmdpi.com By synthesizing analogues with slight structural modifications, researchers can probe the active sites of these enzymes and develop compounds that block their activity. For instance, a 6-deoxy-6-fluoro analogue of galactose has been shown to act as a modifier of cellular glycoconjugates by being incorporated into them and altering the function of cell surface enzymes like sialyltransferases. nih.gov Similarly, non-metabolizable glucose analogues like 3-O-methylglucose are used to study transport systems and enzyme requirements, indicating that the phosphorylation state of a sugar is often critical for its downstream effects. physiology.orgresearchgate.net Such studies on analogues of this compound could provide valuable insights into the enzymes that process it and potentially lead to new therapeutic agents. plos.org

Receptor-Ligand Binding Studies Involving this compound-Containing Structures

The biological activities of molecules containing this compound are ultimately mediated by their binding to specific cellular receptors or other macromolecules. frontiersin.orglabome.com While direct receptor-ligand binding studies specifically focused on this compound are not extensively documented, the principles of such interactions can be inferred from studies of other glycosylated molecules.

Carbohydrate-Binding Protein Recognition and Specificity

The interaction between carbohydrates and carbohydrate-binding proteins (CBPs), such as lectins, is a cornerstone of many biological recognition events. nih.gov These interactions are highly specific, driven by the three-dimensional structure of both the carbohydrate ligand and the protein's carbohydrate-recognition domain (CRD). nih.govcazypedia.org The specificity of these interactions is determined by a variety of factors, including hydrogen bonding, van der Waals forces, and hydrophobic interactions between the sugar and amino acid residues in the binding site. cazypedia.org

While direct studies on the binding of this compound to a wide array of CBPs are limited, the principles of glycan recognition provide a framework for understanding its potential interactions. The presence of a 6-deoxy function (a methyl group at the C-6 position instead of a hydroxyl group) and a methyl ether at the C-3 position creates a unique structural motif. nih.gov For a CBP to recognize this sugar, its binding site would need to accommodate these features. For instance, the deoxy function at C-6 would reduce the potential for hydrogen bonding at this position compared to a parent hexose (B10828440) like altrose, while the methyl group at C-3 would introduce a hydrophobic character and steric bulk.

Lectins are a major class of CBPs that are not enzymes or antibodies but can agglutinate cells and/or precipitate glycoconjugates. nih.gov The binding specificity of lectins is diverse; for example, some lectins specifically bind to mannose or glucose residues, while others recognize galactose or fucose. nih.govnih.gov The recognition of L-rhamnose (6-deoxy-L-mannose) by some lectins, despite the common D-form of most sugars, highlights that the 6-deoxy feature is a key determinant for binding in certain cases. wikipedia.org It is plausible that specific lectins exist in nature that can recognize the distinct stereochemistry and modifications of this compound.

Carbohydrate-binding modules (CBMs) are another class of proteins that recognize specific carbohydrates. cazypedia.orgcazy.org These are typically domains within larger enzymes that target the enzyme to its carbohydrate substrate. cazypedia.orgcazy.org The specificity of CBMs can be very high, and it is conceivable that CBMs from bacteria that synthesize or encounter this compound could have evolved to bind this specific sugar.

Role in Host-Pathogen Interactions at a Molecular Level

The surfaces of pathogenic microorganisms are often decorated with complex carbohydrates that play a crucial role in the interaction with their hosts. oup.comnih.gov These interactions can determine the outcome of an infection, from initial attachment to the evasion of the host immune system. nih.govnih.gov The presence of unusual sugars, such as deoxy- and methylated hexoses, in the lipopolysaccharides (LPS) or other surface glycans of bacteria is a common strategy to modulate these interactions. oup.comlongdom.org

A notable example is the O-antigen of Rhizobium leguminosarum, a bacterium that engages in a symbiotic relationship with leguminous plants. The O-antigen of R. leguminosarum strain 3841 is a complex polysaccharide that contains 6-deoxy-3-O-methyltalose, a stereoisomer of this compound. conicet.gov.arasm.org This O-antigen is essential for the proper formation of biofilms and for the structural integrity of the bacterial cell surface. conicet.gov.arasm.org The hydrophobic character conferred by the deoxy and methylated sugars on the bacterial surface is thought to be important for cell-to-cell interactions and attachment to surfaces. asm.org

While this example involves a closely related isomer, it provides a strong indication of the potential role of this compound in host-pathogen interactions. If present on a pathogen's surface, this sugar could be involved in:

Adhesion: Mediating the attachment of the pathogen to host cells through specific interactions with host cell surface receptors.

Immune Evasion: The unusual structure of the sugar might prevent recognition by host immune components, such as antibodies or complement proteins, that are typically directed against more common carbohydrate structures.

Modulation of Host Response: The interaction of the sugar with host pattern recognition receptors (PRRs) could trigger or dampen specific immune signaling pathways. nih.gov

The molecular basis of these interactions lies in the recognition of Pathogen-Associated Molecular Patterns (PAMPs) by host PRRs. nih.gov Bacterial LPS is a classic PAMP, and variations in its O-antigen structure, including the presence of sugars like this compound, can significantly alter its recognition by the host.

Influence on Cellular Metabolism and Signaling Pathways (Molecular Level Studies)

The introduction of non-canonical sugars into a cell can have significant effects on its metabolism and signaling cascades. Studies using glucose analogs have been instrumental in dissecting the pathways of glucose sensing, transport, and metabolism.

Modulation of Metabolic Pathways by this compound Derivatives

Direct studies on the metabolic fate of this compound are scarce. However, research on similar methylated and deoxy-sugars provides insights into how its derivatives might modulate metabolic pathways.

A key initial step in glucose metabolism is its phosphorylation by hexokinase to form glucose-6-phosphate, trapping it inside the cell. nih.gov Glucose analogs that are not substrates for hexokinase, such as 3-O-methylglucose and 6-deoxyglucose, are transported into the cell but are not phosphorylated. nih.govnih.govresearchgate.net This property makes them useful tools for studying glucose transport independently of its subsequent metabolism. snmjournals.orgopenmedscience.com Given its structure, it is highly probable that this compound would also not be a substrate for hexokinase due to the modifications at both the C-3 and C-6 positions.

If a derivative of this compound, for instance, a nucleotide-activated form, were to be introduced into a metabolic pathway, it could act as an inhibitor. For example, in the biosynthesis of mycobacterial methylglucose lipopolysaccharides, intermediates of glycogen (B147801) metabolism are utilized. longdom.org The introduction of an analog could potentially disrupt the enzymes involved in these pathways.

The metabolism of other deoxy-sugars, such as 2-deoxy-D-glucose (2-DG), has been studied more extensively. 2-DG is transported into cells and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate. nih.gov However, this product cannot be further metabolized in the glycolytic pathway and its accumulation can inhibit glycolysis and interfere with glycoprotein (B1211001) synthesis. nih.gov This highlights how a modified sugar that can be partially metabolized can have significant disruptive effects on cellular metabolism.

Advanced Analytical and Spectroscopic Characterization of 6 Deoxy 3 O Methylaltrose and Its Conjugates Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the atomic-level structure of molecules. diva-portal.orgnih.gov It is particularly valuable in carbohydrate chemistry for establishing stereochemistry and analyzing the three-dimensional shapes (conformations) that molecules adopt in solution. auremn.org.brresearchgate.net

High-resolution one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the complete assignment of proton (¹H) and carbon (¹³C) signals of 6-Deoxy-3-O-methylaltrose. nih.govazom.com Each technique provides specific information that, when combined, creates a comprehensive structural picture.

1D ¹H NMR: Provides initial information on the number and chemical environment of protons. For this compound, this would show characteristic signals for the anomeric proton, ring protons, the C6-methyl group, and the O-methyl group. uj.ac.za

Correlation Spectroscopy (COSY): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. uvic.ca It is used to trace the connectivity of protons within the sugar ring, for example, from H-1 to H-2, H-2 to H-3, and so on. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms. columbia.edulibretexts.org This allows for the unambiguous assignment of each carbon atom in the this compound structure by linking it to its attached proton.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range couplings). columbia.edulibretexts.org It is crucial for identifying the position of the O-methyl group by showing a correlation between the methyl protons and the C-3 carbon. It also helps in determining the glycosidic linkages in larger molecules.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This information is vital for determining the stereochemistry (e.g., the relative orientation of substituents on the ring) and the preferred conformation of the sugar ring. nih.gov For instance, NOEs between specific protons can help confirm the altro configuration and the chair or boat conformation of the pyranose ring. nih.gov

| NMR Experiment | Type of Information Provided | Specific Application to this compound |

|---|---|---|

| COSY | ¹H-¹H spin-spin coupling | Mapping the proton connectivity around the pyranose ring (H-1 to H-5). |

| HSQC/HMQC | Direct ¹H-¹³C correlation (one bond) | Assigning each carbon atom (C-1 to C-6) by linking it to its attached proton. |

| HMBC | Long-range ¹H-¹³C correlation (2-3 bonds) | Confirming the position of the O-methyl group at C-3 and identifying linkages to other molecules. |

| NOESY/ROESY | ¹H-¹H spatial proximity (through-space) | Determining stereochemistry and pyranose ring conformation (e.g., chair vs. boat). nih.govnih.gov |

When this compound is part of a larger glycan or biopolymer, such as the O-antigen of bacteria, its NMR signals are influenced by neighboring sugar residues. nih.gov 2D NMR techniques are indispensable for deciphering these complex structures.

For example, in the structural characterization of the O-antigenic polysaccharide from Rhizobium leguminosarum 3841, a combination of COSY, HSQC, HMBC, and NOESY experiments was used to determine the complete structure. nih.gov The HMBC experiment was critical in establishing the linkage between the 6-Deoxy-3-O-methyl-d-talose (an epimer of altrose) unit and the adjacent fucose residue. nih.gov Similarly, NOESY data confirmed the spatial relationships between the different sugar units, helping to build the three-dimensional model of the entire polysaccharide chain. researchgate.net In studies of hemocyanin glycoproteins, NMR has been used to identify and locate 3-O-methylated sugars within complex glycan structures, demonstrating how methylation can act as a "stop signal" for further glycan extension. nih.gov

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Mass Spectrometry (MS) Techniques for Structural Elucidation and Glycan Mapping

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. rfi.ac.uk It is a cornerstone of glycomics, providing information on molecular weight, composition, sequence, and branching of glycans. nih.govnih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule like this compound and its conjugates. nih.govnih.govthermofisher.com

Tandem mass spectrometry (MS/MS) is even more powerful for structural elucidation. mdpi.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is like a fingerprint that provides detailed structural information. acdlabs.com For glycans, fragmentation typically occurs at the glycosidic bonds, allowing for the determination of the sugar sequence. Cross-ring cleavages can also occur, providing information about the linkage positions between sugar units. nih.gov When analyzing a glycoconjugate containing this compound, MS/MS can confirm the mass of the terminal sugar (176 Da for the neutral sugar) and its position in the glycan chain through characteristic fragmentation patterns. nih.gov

| MS Technique | Primary Function | Information Gained for this compound Conjugates |

|---|---|---|

| High-Resolution MS (e.g., Orbitrap, FT-ICR) | Accurate mass measurement | Determination of precise elemental composition of the glycan. nih.govnih.gov |

| Tandem MS (MS/MS) | Structural analysis via controlled fragmentation | Sequencing of sugar units, identification of branching, and confirmation of linkage positions. nih.govmdpi.com |

Glycoproteomics and glycolipidomics are large-scale studies of proteins and lipids that are modified with glycans. MS-based approaches are central to these fields. nih.gov To analyze glycoproteins, proteins are often digested into smaller peptides. The resulting glycopeptides can then be analyzed by LC-MS/MS to identify the peptide sequence, the attached glycan composition, and the specific site of glycosylation. mdpi.com

If a glycoprotein (B1211001) contained a this compound moiety, its presence would be detected by the characteristic mass of the glycan attached to the peptide. MS/MS fragmentation of the glycopeptide would first show the loss of the entire glycan, followed by fragmentation of the peptide backbone and the glycan itself, allowing for full characterization. nih.govmdpi.com These techniques enable the mapping of glycosylation sites and the identification of specific glycan structures, including those with rare modifications like this compound, across an entire proteome.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is particularly well-suited for the analysis of large, non-volatile biomolecules like high molecular weight glycans and glycoproteins. nih.govmpg.demicropspbgmu.ru In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte with minimal fragmentation. kinampark.com

Application of MS in Glycoproteomics and Glycolipidomics for this compound-Containing Systems

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Structural Determination of this compound-Containing Biomacromolecules

X-ray Crystallography remains a gold standard for obtaining high-resolution structural information. bcm.edu This technique relies on the diffraction of X-rays by a single crystal of the molecule of interest. units.it For a biomacromolecule containing this compound, the first and often most challenging step is to obtain a well-ordered crystal suitable for diffraction experiments. nih.gov The homogeneity of the sample is a critical factor in producing crystals that diffract to high resolution. nih.gov Once a diffraction pattern is obtained, the data is processed to generate an electron density map, which allows for the building of an atomic model of the macromolecule, including the precise orientation and conformation of the this compound moiety. mlsb.io This technique is not limited by the size of the molecule, making it applicable to a wide range of biomacromolecules. bcm.edu Synchrotron radiation sources are often employed due to the high brightness of their X-ray beams, which is particularly beneficial for the small and often imperfect crystals typical of macromolecules. diamond.ac.uk

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for structural biology, particularly for large and dynamic complexes that are difficult to crystallize. nih.gov In cryo-EM, a solution of the biomacromolecule is rapidly frozen in vitreous ice, preserving the molecules in a near-native state. nih.gov Thousands of two-dimensional projection images of the individual molecules are then captured using an electron microscope. biorxiv.org These images are computationally classified and averaged to reconstruct a three-dimensional density map. biorxiv.orgfrontiersin.org Recent advancements in detector technology and image processing algorithms have enabled cryo-EM to achieve resolutions comparable to X-ray crystallography for many samples. nih.govfrontiersin.org A key advantage of cryo-EM is its ability to capture multiple conformational states of a molecule from a single sample, providing insights into its dynamic nature. nih.govfrontiersin.org For a biomacromolecule containing this compound, cryo-EM could reveal how this sugar influences the conformational landscape and flexibility of the entire assembly. For instance, a recent study on the trehalose (B1683222) monomycolate transporter, MmpL3, utilized cryo-EM to achieve a high-quality structure without the use of detergents by reconstituting the protein into peptidiscs. nih.gov

| Technique | Principle | Sample Requirements | Resolution | Key Advantages for this compound Conjugates |

| X-ray Crystallography | X-ray diffraction from a single crystal. units.it | High-purity, well-ordered single crystals. nih.gov | Typically 1-3 Å (atomic resolution). bcm.edu | Provides precise atomic coordinates, bond lengths, and angles of the sugar within the macromolecule. |

| Cryo-Electron Microscopy (Cryo-EM) | 3D reconstruction from 2D projection images of vitrified particles. biorxiv.org | Purified sample in solution; no crystallization required. nih.gov | Near-atomic to sub-nanometer resolution. nih.gov | Can visualize large, flexible, or heterogeneous complexes containing the sugar in a near-native state; allows for the study of conformational dynamics. nih.govfrontiersin.org |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules like this compound. These methods rely on the differential interaction of chiral molecules with polarized light. nih.gov

Electronic Circular Dichroism (ECD) is a form of UV-Vis spectroscopy that uses circularly polarized light. faccts.de It measures the difference in absorption between left and right circularly polarized light by a chiral molecule. ull.es The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. faccts.denih.gov For determining the absolute configuration, the experimental ECD spectrum of a compound is compared with the theoretically calculated spectrum for a specific enantiomer. dtu.dk A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. dtu.dk ECD is particularly useful when the molecule contains a chromophore that absorbs in the accessible UV-Vis range. ull.es Even if the sugar itself lacks a strong chromophore, derivatization can be used to introduce one. ull.es

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. bruker.comgaussian.com VCD provides a wealth of structural information as it probes the chirality of the entire molecule through its vibrational modes. nih.gov Similar to ECD, the absolute configuration is determined by comparing the experimental VCD spectrum with quantum chemical predictions. gaussian.comarxiv.org VCD is a powerful tool for studying molecules in solution and can be used to analyze the conformational properties of complex biomolecules. bruker.comnih.gov The combination of experimental VCD spectra with theoretical calculations offers a reliable method for the stereochemical assignment of chiral molecules. gaussian.com

| Technique | Principle | Spectral Range | Information Obtained | Application to this compound |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. faccts.deull.es | UV-Visible (typically 190-400 nm). | Absolute configuration of chiral molecules with chromophores. ull.esnih.gov | Determination of the absolute stereochemistry by comparing experimental and calculated spectra. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. bruker.com | Infrared (typically 800-4000 cm⁻¹). | Absolute configuration and solution-state conformation of chiral molecules. bruker.comgaussian.com | Provides a detailed stereochemical fingerprint of the molecule, useful for confirming its absolute configuration and studying its conformational preferences in solution. |

Advanced Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis (e.g., HPLC, GC-MS)

Chromatography is a fundamental separation technique used to analyze the components of a mixture. nih.gov For a compound like this compound, advanced chromatographic methods are crucial for assessing its purity and for its identification and quantification within complex biological samples. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like sugars. mdpi.comresearchgate.net In HPLC, the sample is passed through a column packed with a stationary phase, and the separation is achieved based on the differential interactions of the components with the stationary and mobile phases. nih.gov For carbohydrates, various types of HPLC columns and detection methods can be employed. For instance, a study on the metabolites of 3-O-11C-methylglucose in pig liver utilized radio-HPLC for analysis. snmjournals.org Another study used HPLC with a refractive index monitor for the detection of underivatized sugars from lipopolysaccharide hydrolysates. asm.org The coupling of HPLC with mass spectrometry (HPLC-MS) provides an even more powerful tool, combining the separation power of HPLC with the sensitive and specific detection capabilities of MS. mdpi.comcpur.in This hyphenated technique is invaluable for analyzing complex mixtures and identifying unknown components. cpur.innumberanalytics.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. innovatechlabs.com To analyze sugars like this compound by GC-MS, they typically need to be derivatized to increase their volatility. nih.gov The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase in the column. innovatechlabs.com The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, leading to their identification. innovatechlabs.com GC-MS is highly sensitive and can be used for both qualitative and quantitative analysis, making it an excellent tool for purity assessment and the detection of trace amounts of the compound in complex matrices. nih.govscispace.com

| Technique | Principle | Derivatization | Detector | Key Applications for this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov | Often not required. | Refractive Index (RI), UV-Vis, Mass Spectrometry (MS). asm.orgmdpi.com | Purity assessment, quantification in complex mixtures, analysis of conjugates. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass analysis. innovatechlabs.com | Typically required to increase volatility. | Mass Spectrometer. innovatechlabs.com | High-sensitivity purity assessment, identification and quantification in complex mixtures after derivatization. |

Applications of 6 Deoxy 3 O Methylaltrose in Chemical Biology and Material Science Research Excluding Therapeutic/clinical Applications

Utilization as a Synthetic Building Block for Complex Carbohydrate Libraries

6-Deoxy-3-O-methylaltrose serves as a crucial starting material or intermediate in the chemical synthesis of complex oligosaccharides and glycoconjugates. These complex carbohydrates are essential tools for investigating a wide range of biological processes. The synthesis of these molecules is often a challenging endeavor due to the need for precise control over stereochemistry and the formation of glycosidic linkages. harvard.edunih.gov

The presence of the 6-deoxy and 3-O-methyl functionalities in this altrose derivative provides a unique scaffold that can be strategically incorporated into larger carbohydrate structures. For instance, it has been a component in the synthesis of the O-antigenic polysaccharide of Rhizobium leguminosarum 3841, a bacterium involved in nitrogen-fixing symbiosis with plants. nih.gov The synthesis of such complex structures allows researchers to study the role of specific carbohydrate epitopes in bacterium-host interactions.

Furthermore, synthetic strategies have been developed to produce derivatives of this compound, such as thevetose (6-deoxy-3-O-methylglucose), which are also used as building blocks in oligosaccharide synthesis. uj.ac.za The ability to synthesize these rare sugars and their derivatives is critical for building libraries of diverse carbohydrate structures. These libraries are then used to screen for binding partners, such as lectins and antibodies, to elucidate the structural basis of carbohydrate recognition.

A notable example is the synthesis of D-acofriose (6-deoxy-3-O-methyl-D-mannose), an isomer of this compound, which was a key component in the total synthesis of the trisaccharide repeating unit of the O-antigen from Azospirillum brasilense JM6B2. researchgate.netrsc.org This synthesis was achieved in multiple steps from commercially available D-mannose and was scalable, demonstrating the feasibility of producing significant quantities of these specialized building blocks for further research. researchgate.netrsc.org

The table below summarizes key synthetic applications of this compound and its isomers as building blocks.

| Target Molecule/Structure | Starting Material/Building Block | Research Application |

| O-antigen of Rhizobium leguminosarum 3841 | 6-Deoxy-3-O-methyl-D-talose (an epimer) | Studying bacterium-host interactions |

| Thevetose derivatives | 6-Deoxy-3-O-methylglucose | Building blocks for oligosaccharide synthesis |

| O-antigen of Azospirillum brasilense JM6B2 | D-acofriose (6-deoxy-3-O-methyl-D-mannose) | Synthesis of bacterial polysaccharide repeating units |

Development of Chemical Probes and Reporter Molecules Incorporating this compound for Biological Studies

Chemical probes are small molecules designed to selectively interact with and report on the function of specific biological targets. promega.ca The incorporation of unique sugar moieties like this compound into chemical probes can provide valuable tools for studying carbohydrate-related biological phenomena. nevadogroup.com These probes can be used to investigate the roles of specific carbohydrates in cellular processes without the complexities of their natural glycoconjugate contexts.

While direct examples of this compound in fluorescent probes are not extensively documented, the principles of creating such probes are well-established. For instance, fluorescently labeled glucose analogs like 2-NBDG and 6-NBDG have been used to study glucose uptake, although their mechanism of entry into cells can be independent of known glucose transporters. nih.govresearchgate.net This highlights the importance of careful design and validation when creating sugar-based probes.

The synthesis of isotopically labeled versions of this compound or its derivatives can create reporter molecules for metabolic studies. For example, the synthesis of ¹⁸F-labeled 6-fluoro-6-deoxy-D-glucose (¹⁸F-6FDG) has been developed as a tracer for glucose transport. snmjournals.org A similar approach could be applied to this compound to create probes for studying the metabolic pathways and transporters that recognize this specific sugar.

The development of chemical reporter molecules that can be metabolically incorporated into bacterial cell walls has provided significant insights into bacterial activity. researchgate.net By analogy, probes based on this compound could be designed to target specific glycosyltransferases or metabolic pathways in organisms that utilize this sugar, enabling the visualization and study of these processes in living systems.

Engineering of Biosynthetic Pathways for the Production of this compound and its Analogues in Model Organisms

The scarcity of rare sugars like this compound from natural sources often limits their research applications. Metabolic engineering of model organisms, such as Escherichia coli, offers a promising alternative for their production. jmb.or.kr This involves introducing and optimizing biosynthetic pathways to convert common cellular metabolites into the desired sugar.

The biosynthesis of 6-deoxyhexoses typically proceeds from nucleotide-activated sugars through a series of enzymatic reactions involving dehydratases, epimerases, and reductases. nih.gov For instance, the de novo biosynthesis of L-fucose and L-rhamnose starts from GDP-D-mannose and dTDP-D-glucose, respectively. nih.gov Engineering E. coli to produce this compound would likely involve the introduction of genes encoding the necessary enzymes, such as a methyltransferase specific for the 3-hydroxyl group of a 6-deoxyaltrose (B100124) precursor.

Research has demonstrated the successful engineering of E. coli for the production of other complex molecules, such as the erythromycin (B1671065) precursor 6-deoxyerythronolide B (6dEB). nih.govnih.govmdpi.com These studies often involve the manipulation of central metabolic pathways to increase the supply of necessary precursors. nih.govfrontiersin.org For example, pathways for producing propionyl-CoA and methylmalonyl-CoA, the building blocks for 6dEB, have been extensively engineered. nih.govnih.gov

Furthermore, biotechnology has been used to produce various 6-deoxyhexoses from L-rhamnose using immobilized enzymes or recombinant E. coli strains. researchgate.net This approach has yielded compounds like 6-deoxy-L-altrose, demonstrating the feasibility of using enzymatic conversions to generate rare sugar analogues. researchgate.net Similar strategies could be adapted for the production of this compound by incorporating a suitable methyltransferase step into the engineered pathway.

The table below outlines a hypothetical engineered pathway for this compound production in a model organism.

| Step | Reaction | Key Enzyme(s) | Precursor(s) | Product(s) |

| 1 | Formation of a nucleotide-activated glucose | Glycosyltransferase | Glucose, NTP | NDP-Glucose |

| 2 | Dehydration at C4 and C6 | NDP-glucose 4,6-dehydratase | NDP-Glucose | NDP-4-keto-6-deoxy-glucose |

| 3 | Epimerization at C3 and C5 | Epimerase | NDP-4-keto-6-deoxy-glucose | NDP-4-keto-6-deoxy-altrose |

| 4 | Reduction at C4 | Reductase | NDP-4-keto-6-deoxy-altrose | NDP-6-deoxy-altrose |

| 5 | Methylation at 3-OH | S-adenosyl-methionine-dependent methyltransferase | NDP-6-deoxy-altrose | NDP-6-deoxy-3-O-methylaltrose |

| 6 | Release of free sugar | Hydrolase | NDP-6-deoxy-3-O-methylaltrose | This compound |

Design of Glycomimetics Based on the this compound Scaffold for Research Tools

Glycomimetics are molecules that mimic the structure and/or function of carbohydrates. glycomimetics.com They are designed to have improved properties, such as enhanced stability, bioavailability, and binding affinity, compared to their natural carbohydrate counterparts. The this compound scaffold can be used as a starting point for designing novel glycomimetics that can serve as valuable research tools.

These research tools can be used to probe the active sites of carbohydrate-binding proteins, such as enzymes and lectins. By systematically modifying the structure of this compound, researchers can map the specific interactions that are critical for recognition and binding. For example, glycomimetic inhibitors can provide insights into the catalytic mechanisms of glycosyltransferases. researchgate.net

The design of glycomimetics often involves replacing the glycosidic oxygen with a more stable linkage, such as a carbon (C-glycoside) or a sulfur (thioglycoside), or modifying the hydroxyl groups to enhance binding or prevent enzymatic degradation. The 6-deoxy and 3-O-methyl groups of this compound already represent modifications from a standard hexose (B10828440), and further alterations can be made to fine-tune its properties as a glycomimetic.

While specific glycomimetics derived directly from this compound for use as research tools are not widely reported, the principles of their design are well-established in the broader field of glycobiology. The development of such molecules would enable more detailed studies of the biological systems that interact with this rare sugar.

Integration into Glyconanomaterials and Glycopolymers for Research into Molecular Recognition Surfaces

Glyconanomaterials and glycopolymers are materials that have carbohydrates attached to their surfaces. These materials are of great interest for studying molecular recognition events, as they can present carbohydrates in a multivalent fashion, mimicking their presentation on cell surfaces. The integration of this compound into such materials can create specialized surfaces for investigating its interactions with proteins and other biomolecules.

The synthesis of glycopolymers often involves the polymerization of monomers that have been functionalized with a carbohydrate. By creating a polymerizable derivative of this compound, it can be incorporated into long polymer chains. These glycopolymers can then be used to coat surfaces, such as those of nanoparticles or microplates, to create well-defined molecular recognition surfaces.

These surfaces can be used in a variety of assays to study binding events. For example, they could be used in surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) experiments to measure the binding kinetics and affinity of proteins that recognize this compound. Such studies are crucial for understanding the molecular basis of carbohydrate-protein interactions.